molecular formula C14H16O9 B13781391 beta-D-Glucopyranosiduronic acid, 4-formyl-2-methylphenyl CAS No. 96107-45-8

beta-D-Glucopyranosiduronic acid, 4-formyl-2-methylphenyl

Cat. No.: B13781391
CAS No.: 96107-45-8
M. Wt: 328.27 g/mol
InChI Key: FHLOUKKMIKQAHL-BYNIDDHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

    Formation of the oxane ring: This step might involve cyclization reactions using appropriate precursors.

    Introduction of the formyl and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Hydroxylation: Hydroxyl groups can be added via oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halides, nucleophiles.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

It may have potential as a biochemical probe due to its multiple functional groups, which can interact with biological molecules.

Medicine

Industry

Uses in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which (2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4S,5R,6S)-6-(4-hydroxy-2-methoxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid: Similar structure but with a hydroxyl group instead of a formyl group.

    (2S,3S,4S,5R,6S)-6-(4-formyl-2-hydroxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of both formyl and methoxy groups in (2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid makes it unique compared to its analogs, potentially offering distinct reactivity and applications.

Properties

CAS No.

96107-45-8

Molecular Formula

C14H16O9

Molecular Weight

328.27 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C14H16O9/c1-21-8-4-6(5-15)2-3-7(8)22-14-11(18)9(16)10(17)12(23-14)13(19)20/h2-5,9-12,14,16-18H,1H3,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1

InChI Key

FHLOUKKMIKQAHL-BYNIDDHOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.